molecular formula C24H18ClFN4OS2 B2717814 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-97-5

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2717814
CAS RN: 847402-97-5
M. Wt: 497
InChI Key: KBACMWLZHLPNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H18ClFN4OS2 and its molecular weight is 497. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

New benzotriazole derivatives, including those with mercapto-triazole substituents, have been synthesized and evaluated for their anticonvulsant activity. These compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, among others. Some derivatives showed significant potency and lower neurotoxicity, indicating their potential as anticonvulsant agents (Liu et al., 2016).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and shown to be potently cytotoxic in vitro against various cancer cell lines. The study highlights the potential of these compounds for cancer treatment, especially against breast cancer (Hutchinson et al., 2001).

Anticancer Agents

A study on the synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents reveals that various substitutions on the benzothiazole scaffold modulate antitumor properties. The compounds exhibited cytotoxic activity against several cancer cell lines, demonstrating their potential as anticancer agents (Osmaniye et al., 2018).

properties

IUPAC Name

3-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4OS2/c1-15-7-2-3-10-19(15)30-22(13-29-20-11-4-5-12-21(20)33-24(29)31)27-28-23(30)32-14-16-17(25)8-6-9-18(16)26/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBACMWLZHLPNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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